4-chloro-N-ethyl-1,3-thiazol-2-amine
Description
Historical and Contemporary Significance of the Thiazole (B1198619) Scaffold in Organic and Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of organic and medicinal chemistry. fabad.org.treurekaselect.com Historically, its significance was established through its presence in vital natural products, most notably thiamine (B1217682) (Vitamin B1). eurekaselect.com The pioneering work of chemists like Hantzsch and Hofmann further developed thiazole chemistry, solidifying its importance. eurekaselect.com This structural motif is also an essential component of the penicillin nucleus, highlighting its early role in the development of antibiotics. eurekaselect.comnih.gov
In the contemporary scientific landscape, the thiazole scaffold is recognized as a "privileged structure" due to its frequent appearance in a multitude of pharmacologically important molecules. bohrium.comissuu.com Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. fabad.org.trresearchgate.net Thiazole-based compounds are not only found in established drugs such as the antiretroviral ritonavir (B1064) and the antibacterial sulfathiazole, but they are also integral to over 70 experimental drugs currently under investigation. fabad.org.treurekaselect.combohrium.com
Beyond medicinal applications, the thiazole ring is of great importance in synthetic organic chemistry. fabad.org.tr Thiazoles serve as crucial intermediates in the synthesis of a wide range of compounds, including dyes and biocides. researchgate.net They are also vital in the controlled generation of carbene species when complexed with transition metals, acting as catalysts in significant reactions like the Stetter reaction and benzoin (B196080) condensation. fabad.org.tr
Overview of Research Trajectories for 2-Aminothiazole (B372263) Class Compounds
Within the large family of thiazole derivatives, the 2-aminothiazole moiety is a particularly important structural cornerstone for the synthesis of new compounds. researchgate.net This scaffold has garnered significant attention from medicinal chemists due to the wide scale of biological activities its derivatives possess. nih.gov A primary trajectory in current research involves the synthesis of novel 2-aminothiazole derivatives to address challenges like increasing drug resistance. researchgate.net The goal is to generate new molecules with improved potency, selectivity, and more favorable pharmacokinetic profiles. researchgate.netnih.gov
Research efforts are often focused on the strategic modification of the 2-aminothiazole core. nih.gov Synthetic strategies are developed to access novel derivatives with substitutions at various positions (N-substituted, 4-substituted, 5-substituted, etc.), as these modifications can significantly influence the compound's biological activity. nih.gov Structure-activity relationship (SAR) studies are a critical component of this research, seeking to understand how specific structural features affect pharmacological effects. nih.gov For instance, research has shown that substitutions on the thiazole ring, such as the introduction of aromatic groups or halogens, can significantly alter the potency of the compounds against various targets. nih.gov
The therapeutic potential of 2-aminothiazoles is being explored across numerous disease areas. They are a fundamental component of clinically used anticancer drugs like dasatinib (B193332) and alpelisib. nih.gov Extensive research has documented the potent and selective activity of various 2-aminothiazole analogs against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia. nih.gov Furthermore, this class of compounds is actively investigated for anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic activities. nih.govnih.gov
Specific Academic Relevance of 4-chloro-N-ethyl-1,3-thiazol-2-amine and its Core Structure
While extensive academic literature specifically detailing the synthesis and application of this compound is not widely available, its academic relevance can be understood through the importance of its core structure and substituent groups. The compound belongs to the 2-aminothiazole class, which is considered a privileged scaffold in drug discovery. issuu.com
The structure of this compound incorporates key features that are central to ongoing research in medicinal chemistry. The presence of a chlorine atom at the C4 position of the thiazole ring is particularly noteworthy. Halogenation is a common and powerful strategy used by medicinal chemists to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its biological activity and pharmacokinetic profile. SAR studies on other 2-aminothiazoles have demonstrated that the introduction of a bromo group (another halogen) at the C5-position can lead to significant cytotoxicity against cancer cell lines. nih.gov
Furthermore, the N-ethyl group on the C2-amine is another site of synthetic modification explored in research. The nature of the substituent on the 2-amino group is known to be a determinant of biological activity. nih.gov The academic relevance of this compound, therefore, lies in its potential as a research intermediate or a candidate for biological screening, embodying the structural variations—specifically halogenation and N-alkylation—that are at the forefront of 2-aminothiazole research. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇ClN₂S |
| InChI Key | WMLSIINMMPJHTC-UHFFFAOYSA-N |
| Monoisotopic Mass | 162.00185 Da |
| SMILES | CCNC1=NC(=CS1)Cl |
| Data sourced from PubChem. uni.lu |
Structure
3D Structure
Properties
CAS No. |
1549090-65-4 |
|---|---|
Molecular Formula |
C5H7ClN2S |
Molecular Weight |
162.64 g/mol |
IUPAC Name |
4-chloro-N-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8) |
InChI Key |
WMLSIINMMPJHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CS1)Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Patterns of 4 Chloro N Ethyl 1,3 Thiazol 2 Amine
Nucleophilic Substitution Reactions on the Chloro-Substituent at the 4-position
The chlorine atom at the C4 position of the thiazole (B1198619) ring in 4-chloro-N-ethyl-1,3-thiazol-2-amine is a key site for reactivity, acting as a leaving group in nucleophilic substitution reactions. numberanalytics.com This allows for the introduction of a wide range of functional groups at this position, significantly diversifying the molecular structure. The presence of the electron-donating amino group at the C2 position can influence the reactivity of the C4 position.
The general reaction involves the displacement of the chloride ion by a nucleophile. Common nucleophiles used in these reactions include amines, thiols, and alkoxides. evitachem.com For instance, reaction with various amines or thiols can lead to the formation of 4-amino or 4-thioether substituted N-ethyl-1,3-thiazol-2-amine derivatives, respectively. The conditions for these reactions typically involve heating the thiazole derivative with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated hydrochloric acid.
| Nucleophile (Nu-H) | Product | Reaction Conditions |
| R-NH₂ (Amine) | 4-(Alkyl/Aryl)amino-N-ethyl-1,3-thiazol-2-amine | Heat, Solvent (e.g., Ethanol, Dioxane) |
| R-SH (Thiol) | 4-(Alkyl/Aryl)thio-N-ethyl-1,3-thiazol-2-amine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) |
| R-OH (Alcohol) | 4-Alkoxy-N-ethyl-1,3-thiazol-2-amine | Strong Base (e.g., NaH), Solvent (e.g., THF) |
This table presents hypothetical reaction patterns based on general thiazole chemistry. R represents an alkyl or aryl group.
Reactions Involving the Exocyclic Amine Group (N-ethyl)
The exocyclic amino group is a primary site for derivatization, readily undergoing reactions typical of secondary amines.
The N-ethylamino group of this compound can be readily acylated or sulfonylated. nih.govexcli.de These reactions typically involve treatment with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base to scavenge the acid byproduct.
Acylation: Reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of the corresponding N-acyl-N-ethyl-2-aminothiazole derivative. chemguide.co.uknih.gov This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The introduction of an acyl group can significantly alter the electronic properties and biological activity of the parent molecule. nih.gov
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide derivatives. nih.govexcli.de The synthesis of various 2-aminothiazole (B372263) sulfonamides has been reported, highlighting the utility of this reaction for creating libraries of compounds with potential biological applications. nih.govnih.gov
| Reagent | Product Type | General Conditions |
| Acyl Chloride (R-COCl) | N-Acyl derivative | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane, THF) |
| Acid Anhydride (B1165640) ((RCO)₂O) | N-Acyl derivative | Base or Acid Catalyst, Heat |
| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl derivative | Base (e.g., Sodium Carbonate), Solvent (e.g., Dichloromethane) nih.gov |
This table illustrates common acylation and sulfonylation reactions for 2-aminothiazoles. R represents an alkyl or aryl group.
While the primary amino group of 2-aminothiazole is known to form Schiff bases through condensation with aldehydes and ketones, the secondary N-ethylamino group in the title compound would not form a stable, simple Schiff base (imine). nih.gov However, the reactivity of the broader 2-aminothiazole class in such reactions is well-documented and often leads to further cyclization. nih.govresearchgate.net For instance, Schiff bases derived from primary 2-aminothiazoles can be cyclized with reagents like thioglycolic acid to form thiazolidinones or undergo other cyclocondensation reactions to generate fused heterocyclic systems. actascientific.comresearchgate.net
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring is considered an electron-rich aromatic system, but less so than benzene. It can undergo electrophilic aromatic substitution. numberanalytics.com The position of substitution is directed by the existing substituents. The 2-amino group is a strong activating group and directs electrophiles primarily to the C5 position. pharmaguideline.com The order of reactivity for electrophilic attack on the unsubstituted thiazole ring is generally C5 > C4 > C2. chemicalbook.com
Given the presence of the activating N-ethylamino group at C2 and a deactivating chloro group at C4, electrophilic substitution on this compound is strongly favored at the C5 position. Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted derivative. numberanalytics.com
| Electrophilic Reagent | Expected Product |
| Br₂ or NBS | 5-Bromo-4-chloro-N-ethyl-1,3-thiazol-2-amine |
| HNO₃/H₂SO₄ | 4-Chloro-N-ethyl-5-nitro-1,3-thiazol-2-amine |
| RCOCl/AlCl₃ | 5-Acyl-4-chloro-N-ethyl-1,3-thiazol-2-amine |
This table outlines the expected outcomes of electrophilic substitution reactions based on the directing effects of the substituents.
Formation of Hybrid Molecules and Conjugates
The dual reactivity of this compound, with its nucleophilic amino group and the electrophilic center at C4, makes it a valuable building block for the synthesis of hybrid molecules and conjugates. acs.org Molecular hybridization is a strategy used in medicinal chemistry to combine two or more pharmacophores into a single molecule, potentially leading to enhanced activity or a modified biological profile. nih.gov
The exocyclic amine can be used as a handle to link to other molecular fragments via amide or sulfonamide bond formation. nih.govnih.gov Simultaneously, the chloro group at C4 can be displaced by a nucleophilic functional group from another molecule, such as an amine or thiol, to create a larger conjugate. This approach has been used to synthesize various thiazole-based hybrids, including thiazolyl-pyrazoline and thiazole-pyridine conjugates. acs.orgnih.gov For example, a molecule containing a free thiol group could be conjugated to the thiazole at the 4-position, while a carboxylic acid-containing molecule could be linked to the exocyclic amine.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-chloro-N-ethyl-1,3-thiazol-2-amine, both ¹H and ¹³C NMR, alongside two-dimensional techniques, offer a detailed map of its atomic framework.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of analogous thiazole (B1198619) structures.
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the ethyl group and the thiazole ring proton. The ethyl group's methylene (B1212753) (-CH₂) protons, being adjacent to a nitrogen atom, are expected to appear as a quartet in the downfield region, typically between δ 3.3 and 3.5 ppm. The terminal methyl (-CH₃) protons would likely resonate as a triplet further upfield, around δ 1.2–1.4 ppm, due to coupling with the methylene protons. The single proton on the thiazole ring (at position 5) is expected to appear as a singlet in the aromatic region, generally between δ 7.0 and 8.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet |
| -CH₂ (ethyl) | 3.3 - 3.5 | Quartet |
| Thiazole-H (C5) | 7.0 - 8.0 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Based on data from similar thiazole derivatives, the ¹³C NMR spectrum of this compound is predicted to exhibit signals for each of the five carbon atoms.
The carbon atom of the thiazole ring bonded to the chlorine atom (C4) is expected to be significantly deshielded, with a chemical shift in the range of δ 145–155 ppm. The other two carbons of the thiazole ring (C2 and C5) are anticipated to resonate between δ 120 and 160 ppm. The carbon atoms of the ethyl group will appear in the upfield region, with the methylene carbon (-CH₂) resonating at a lower field than the methyl carbon (-CH₃) due to the proximity of the electronegative nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~15 |
| -CH₂ (ethyl) | ~40 |
| C5 (thiazole) | ~110-120 |
| C4 (thiazole) | 145 - 155 |
| C2 (thiazole) | >160 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between the coupled protons of the ethyl group. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the connectivity across multiple bonds, for instance, showing a correlation between the ethyl protons and the C2 carbon of the thiazole ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of atoms, helping to determine the preferred conformation of the N-ethyl group relative to the thiazole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these spectra would exhibit characteristic absorption bands.
The IR spectrum is expected to show a prominent N-H stretching vibration in the region of 3200-3400 cm⁻¹, characteristic of a secondary amine. The C-H stretching vibrations of the ethyl group would appear around 2850-2960 cm⁻¹. The C=N stretching of the thiazole ring is anticipated in the 1600-1650 cm⁻¹ region. A band corresponding to the C-Cl stretching vibration is expected in the lower frequency region, typically around 700-800 cm⁻¹. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the thiazole ring modes.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| C-Cl Stretch | 700 - 800 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₅H₇ClN₂S, with a monoisotopic mass of approximately 162.0019 g/mol . HRMS would confirm this mass with high precision.
Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information. Common fragmentation pathways could include the loss of the ethyl group, the chlorine atom, or cleavage of the thiazole ring. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification.
Table 4: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.0091 |
| [M+Na]⁺ | 184.9911 |
| [M-H]⁻ | 160.9946 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported in the searched literature, analysis of related structures, such as N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, offers valuable insights.
It is expected that the thiazole ring would be essentially planar. The N-ethyl group would likely be oriented to minimize steric hindrance. In the crystal lattice, molecules would be expected to pack in a way that maximizes intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the nitrogen atom of the thiazole ring of a neighboring molecule. These interactions could lead to the formation of dimers or extended chain-like structures. Pi-pi stacking interactions between the thiazole rings of adjacent molecules might also be observed.
Elemental Compositional Analysis (CHNS)
Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing the mass percentages of the constituent elements. For the compound this compound, with the molecular formula C₅H₇ClN₂S, the theoretical elemental composition can be calculated from its atomic constituents and molecular weight. vulcanchem.comuni.lu This analysis is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.
The calculated elemental composition provides a baseline for experimental verification. While specific experimental research findings for the CHNS analysis of this compound are not extensively reported in the available literature, the theoretical values serve as the expected outcome for such an analysis.
Below is a data table detailing the theoretical elemental composition of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 36.91 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.34 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.79 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 17.22 |
| Sulfur | S | 32.07 | 1 | 32.07 | 19.72 |
| Total | 162.646 | 100.00 |
This table was generated based on the compound's molecular formula (C₅H₇ClN₂S) and the standard atomic weights of the elements. vulcanchem.comuni.lu The molar mass of the compound is 162.64 g/mol . vulcanchem.com
Structure Activity Relationship Sar Studies for Biological Target Interactions
Systematic Modification of the N-ethyl and Chloro-Substituents and their Impact on Bioactivity
The bioactivity of 4-chloro-N-ethyl-1,3-thiazol-2-amine is significantly influenced by its N-ethyl and 4-chloro substituents. SAR studies on analogous compounds illustrate how modifications at these positions can modulate efficacy and selectivity.
N-ethyl Group Modification: The substituent on the 2-amino group plays a critical role in determining biological activity. In many 2-aminothiazole-based inhibitors, this group is often involved in key interactions with the target protein. Replacing the small, aliphatic N-ethyl group with larger, more complex moieties such as aryl or substituted phenyl rings can drastically alter the compound's activity. For example, in a series of 2-aminothiazole (B372263) derivatives developed as anticancer agents, the nature of the group attached to the 2-amino position significantly affected their potency. nih.gov Attaching aryl groups can introduce favorable pi-stacking or hydrophobic interactions. In the development of kinase inhibitors, this position is often occupied by a substituted aryl ring that binds into a specific pocket of the enzyme's active site. capes.gov.br
4-Chloro-Substituent Modification: The chloro group at the 4-position of the thiazole (B1198619) ring is an electron-withdrawing group that influences the electronic character of the entire scaffold. Halogen substituents are common in bioactive molecules and can enhance binding affinity through halogen bonding or by increasing hydrophobicity, which can improve cell membrane permeability. nih.gov Studies on various 2-aminothiazole derivatives have shown that the presence and position of halogen substituents on the molecule are critical for activity. nih.govnih.gov For instance, in one study on anticancer derivatives, the position of a chloro-substituent on an attached phenyl ring dictated the potency, with a meta-chloro substitution showing superior activity compared to other positions. nih.gov In another series of antimicrobial agents, thiourea (B124793) derivatives containing 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl groups showed promising efficacy. nih.gov This highlights the sensitive dependence of bioactivity on the nature and location of halogen substituents.
The following table summarizes representative SAR findings from studies on related 2-aminothiazole compounds, illustrating the impact of substituent modifications.
| Scaffold/Series | Substituent Modification | Observed Impact on Bioactivity | Reference |
| 2-Aminothiazole Anticancer Agents | Replacement of R group on phenylacetamide moiety attached to 2-amino position. | Groups like C6H5, 4-C6H4OH, and C2H5 exhibited the best activity against different cancer cell lines (A549, HeLa, MCF-7). | nih.gov |
| 2-Aminothiazole Anticancer Agents | Varying chloro-substitution on an attached phenyl ring. | Antitumor activity order was m-Cl > 3,4-Cl2 > 2,4-Cl2. | nih.gov |
| Thiazolyl-thiourea Derivatives | Introduction of halogenated phenyl rings. | (3,4-dichlorophenyl) and (3-chloro-4-fluorophenyl) derivatives showed the most promising efficacy toward staphylococcal species. | nih.gov |
| Aminothiazole Aurora Kinase Inhibitors | Substitution on the thiazole ring and attached phenyl ring. | Halogen substitutions (e.g., at position R2) were explored, indicating their importance for kinase inhibition. | nih.gov |
| 2-Aminothiazole Antimicrobials | Introduction of 4-trifluoromethylphenyl substituent on the thiazole ring. | Showed significant antiviral activity against influenza A strain. | nih.gov |
Role of the Thiazole Ring and its Substituents in Molecular Recognition
The thiazole ring is a privileged scaffold in drug discovery, primarily due to its unique structural and electronic properties. nih.gov It is an aromatic five-membered heterocycle containing both a sulfur and a nitrogen atom, which act as key points for molecular interactions.
The 2-aminothiazole moiety is a crucial pharmacophore that is fundamental for the biological activity of many kinase inhibitors. capes.gov.br The amino group at position 2 and the ring nitrogen at position 3 can act as hydrogen bond donors and acceptors, respectively. This arrangement allows for a bidentate hydrogen bonding interaction with the hinge region of many protein kinases, a critical factor for potent inhibition. The discovery of Dasatinib (B193332), a potent leukemia drug, originated from a 2-aminothiazole template, underscoring the importance of this core in establishing high-affinity binding. nih.govcapes.gov.br
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For 2-aminothiazole derivatives, a general pharmacophore model can be constructed based on known active compounds. capes.gov.brnih.gov
A typical pharmacophore for a 2-aminothiazole-based kinase inhibitor would include:
A hydrogen bond donor: The exocyclic amino group at the C2 position.
A hydrogen bond acceptor: The endocyclic nitrogen atom at the N3 position.
An aromatic/hydrophobic region: The thiazole ring itself.
Additional hydrophobic or hydrogen bonding features: Defined by the substituents at the C4 and N2 positions.
In the case of this compound, the 4-chloro atom would be represented as a halogen bond donor or a hydrophobic feature. The N-ethyl group would contribute a small hydrophobic feature. Ligand-based drug design utilizes such pharmacophore models to screen virtual libraries for new compounds that match the required 3D arrangement of features, or to guide the synthesis of novel derivatives with improved potency and selectivity. Molecular docking studies on 2-aminothiazole Schiff bases, for instance, have been used to predict their binding modes with target enzymes, further refining the understanding of the key interactions necessary for activity. nih.gov
Mechanistic Biological Investigations in Vitro and Biochemical Focus
Enzyme Inhibition Mechanism Studies (In Vitro Assays)
The thiazole (B1198619) scaffold is a core component of numerous compounds investigated for their ability to inhibit various enzymes. The following subsections explore the mechanistic details of this inhibition against several key enzymatic targets.
Cyclooxygenase (COX) enzymes are critical mediators of inflammation through their role in converting arachidonic acid into prostaglandins. mdpi.com There are two primary isoforms: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is an inducible isoform that is significantly upregulated during inflammatory responses. nih.gov The development of selective COX-2 inhibitors is a key strategy in creating anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com
Thiazole derivatives have been extensively studied as COX inhibitors. In vitro assays have demonstrated that compounds featuring the thiazole ring can exhibit potent and sometimes selective inhibition of COX enzymes. For instance, a study of novel thiazole carboxamide derivatives identified compounds with significant inhibitory activity against both COX-1 and COX-2. nih.gov Compound 2b from this series was the most effective against the COX-1 enzyme, while also showing potent activity against COX-2. nih.gov Another derivative, 2a , displayed the highest selectivity for COX-2 over COX-1. nih.gov
Similarly, research on other thiazole derivatives, such as N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2), revealed potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.govaub.edu.lb Further investigation showed that Compound 1 is a specific and highly potent inhibitor of COX-1, whereas Compound 2 did not affect COX-1 activity, highlighting the potential for achieving isoform-selectivity through structural modifications of the thiazole scaffold. nih.govaub.edu.lb Molecular docking studies have supported these findings, helping to elucidate the binding patterns of these compounds within the active sites of COX-1 and COX-2. nih.govnih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Source |
|---|---|---|---|---|
| Thiazole Carboxamide Derivative (2b) | COX-1 | 0.239 | 1.251 | nih.gov |
| Thiazole Carboxamide Derivative (2b) | COX-2 | 0.191 | 1.251 | nih.gov |
| Thiazole Carboxamide Derivative (2a) | COX-2 | 0.958 | 2.766 | nih.gov |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 0.0556 | - | nih.govaub.edu.lb |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 (PGE2 production) | 9.01 | - | nih.govaub.edu.lb |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 (PGE2 production) | 11.65 | (No COX-1 inhibition) | nih.govaub.edu.lb |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivative (5d) | COX-1 | 10.12 | 0.89 | frontiersin.org |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivative (5d) | COX-2 | 11.32 | 0.89 | frontiersin.org |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivative (5e) | COX-1 | 12.06 | 1.08 | frontiersin.org |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivative (5e) | COX-2 | 11.12 | 1.08 | frontiersin.org |
Tyrosinase is a copper-containing enzyme that plays a central role in melanogenesis, the process of melanin (B1238610) pigment production. mdpi.com It catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.com Due to its role in pigmentation, tyrosinase inhibitors are of great interest for applications in cosmetics as skin-whitening agents and in the food industry to prevent enzymatic browning. nih.gov
Thiazole derivatives have emerged as a promising class of tyrosinase inhibitors. Kinetic studies have been performed to understand their mechanism of action. For example, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated, with one derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol , showing highly potent competitive inhibition for both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com This competitive inhibition suggests the compound binds to the enzyme's active site, preventing the substrate from binding. mdpi.com In another study, a thiazole-triazole hybrid was found to inhibit tyrosinase non-competitively, indicating it binds to a site other than the active site, forming an enzyme-inhibitor complex that reduces the enzyme's catalytic efficiency.
Molecular docking simulations have provided insights into the binding conformations of these inhibitors. A key finding for thiazolyl resorcinol (B1680541) inhibitors is the importance of both the resorcinol moiety and the thiazole ring for effective inhibition of human tyrosinase. nih.gov It has been proposed that a specific "sulfur bonding" interaction occurs between the thiazole sulfur atom and a conserved asparagine residue (Asn364) in the tyrosinase active site. nih.gov This interaction, with a bond distance of approximately 3.2 Å, is thought to contribute significantly to the binding strength and specificity of these inhibitors. nih.gov
| Compound | Substrate | IC₅₀ (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | L-DOPA | 0.2 | Competitive | mdpi.com |
| Thiazole-Triazole Hybrid (7g) | Not Specified | Kᵢ = 0.0057 | Non-competitive | |
| 4-(2-amino-1,3-thiazol-4-yl) resorcinol (W495) | Not Specified | ~50 (EC₅₀) | Not Specified | nih.gov |
| (Z)-5-(3-bromo-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (15) | L-tyrosine | 18.09 | Not Specified | nih.gov |
| (Z)-5-(3-bromo-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (15) | L-DOPA | 6.92 | Not Specified | nih.gov |
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. tandfonline.comnih.gov Inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. tandfonline.comnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov In pathogenic microorganisms like Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. nih.gov Therefore, urease inhibitors are being investigated as potential treatments for peptic ulcers and other related conditions. researchgate.net
Several studies have evaluated thiazole derivatives as inhibitors of these enzymes. In the context of cholinesterases, many synthesized thiazole derivatives have demonstrated inhibitory activity. Often, these compounds show greater potency against AChE compared to BuChE. tandfonline.comnih.gov For instance, one study found its most potent AChE inhibitor, compound 4e , to have an IC₅₀ of 25.5 µg/mL, while exhibiting only weak inhibition of BuChE (IC₅₀ > 80 µg/mL). nih.gov Another investigation of different thiazole derivatives also reported weak inhibition for both enzymes, with the most active compound against AChE showing an inhibition of 27.73%. tandfonline.com However, other research has identified benzimidazole-based thiazole derivatives with potent, low-micromolar inhibition of both AChE and BuChE. nih.gov
Regarding urease, related heterocyclic structures such as nih.govaub.edu.lbnih.govtriazolo[3,4-b] nih.govnih.govthiadiazoles have shown potent inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor thiourea (B124793). nih.gov Kinetic analysis of the most potent derivative from this series revealed a competitive type of inhibition. nih.gov Molecular docking studies suggest these inhibitors can occupy the enzyme's active site, interacting with the key nickel ions. nih.govresearchgate.net
| Compound Class | Target Enzyme | Most Potent Compound | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Benzothiazole Derivative | AChE | Compound 4e | 25.5 (µg/mL) | nih.gov |
| Benzothiazole Derivative | BuChE | Compound 4e | > 80 (µg/mL) | nih.gov |
| Thiazole Derivative | AChE | Compound 2e | 27.73% inhibition at 50 µM | tandfonline.com |
| Benzimidazole-Thiazole | AChE | Compound 16 | 0.10 | nih.gov |
| Benzimidazole-Thiazole | BuChE | Compound 21 | 0.20 | nih.gov |
| nih.govaub.edu.lbnih.govtriazolo[3,4-b] nih.govnih.govthiadiazole | Urease (Jack Bean) | Compound 6a | 0.87 | nih.gov |
| 1,3,4-Thiadiazole Derivative | Urease (Jack Bean) | Compound 5e | 0.35 | researchgate.net |
The rise of multidrug-resistant tuberculosis (MDR-TB) has necessitated the discovery of new drugs that act on novel mycobacterial targets. nih.gov Among the promising targets are enzymes essential for the construction of the unique and complex cell wall of Mycobacterium tuberculosis. Two such enzymes are decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and the mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3, an essential transporter protein, is responsible for exporting mycolic acids—a key component of the mycobacterial outer membrane—in the form of trehalose (B1683222) monomycolate (TMM). rhhz.net Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. rhhz.net
Phenotypic screening of compound libraries has identified numerous hits that act on these so-called promiscuous targets, including MmpL3 and DprE1. nih.gov While direct studies on 4-chloro-N-ethyl-1,3-thiazol-2-amine are limited, research into related heterocyclic scaffolds has demonstrated potent activity against these enzymes. For example, a series of 1,2,4-triazole (B32235) derivatives were designed and synthesized as potent inhibitors of MmpL3. rhhz.net The most effective compounds in this series exhibited potent activity against the Mtb H37Rv strain with minimum inhibitory concentrations (MIC) in the low micromolar to nanomolar range. nih.govrhhz.net A microscale thermophoresis (MST) assay confirmed that a representative 1,2,4-triazole derivative directly targets MmpL3. rhhz.net
To determine the mode of action of new antitubercular agents, screening against mutant strains of Mtb is a common strategy. In one study, a series of 1,3-diarylpyrazolyl-acylsulfonamides were tested against Mtb strains carrying mutations in MmpL3 and DprE1. nih.gov The compounds retained their activity, suggesting that their mode of action did not involve the inhibition of these specific enzymes, thereby pointing towards a potentially novel mechanism. nih.gov
| Compound Class | Target | Most Potent Compound | Activity (MIC, µg/mL) | Source |
|---|---|---|---|---|
| 1,2,4-Triazole Derivative | Mtb H37Rv (MmpL3 target) | Compound 21 | 0.0312 - 0.125 | rhhz.net |
| 1,2,4-Triazole Derivative | Mtb H37Rv (MmpL3 target) | Compound 28 | 0.0312 - 0.125 | rhhz.net |
| 3-thio-1,2,4-triazole series | Mtb | - | Low micromolar to nanomolar inhibition | nih.gov |
Receptor Binding and Antagonism Mechanisms (In Vitro)
Beyond enzyme inhibition, thiazole-containing compounds have been developed as potent antagonists for critical cell surface receptors, modulating signaling pathways involved in various physiological and pathological processes.
The Corticotropin-Releasing Factor Receptor 1 (CRF1) is a G-protein coupled receptor that plays a pivotal role in mediating the body's response to stress. When activated by its ligand, corticotropin-releasing factor (CRF), the receptor initiates signaling cascades that are central to anxiety, depression, and other stress-related disorders. nih.gov Consequently, the development of small-molecule CRF1 receptor antagonists is a highly promising therapeutic strategy for these conditions. nih.gov
The thiazole scaffold has been successfully incorporated into potent and selective CRF1 antagonists. A notable example is the compound 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) . nih.govnih.gov In vitro binding assays demonstrated that MTIP inhibits the binding of ¹²⁵I-sauvagine to cloned human CRF1 receptors with subnanomolar affinity, showcasing its high potency. nih.govnih.gov Importantly, MTIP showed no significant activity at the related CRF2 receptor, indicating high selectivity. nih.govnih.gov
Other studies have explored different thiazole-based structures. A series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives were designed and evaluated as potential CRF1 antagonists. In a specific binding assay, several of these compounds produced significant inhibition. The most promising candidate, 3-(2,4-dimethoxyphenyl)-7-(dipropylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-one (8c) , exhibited the highest binding affinity. This compound was also shown to inhibit CRF-induced cyclic AMP (cAMP) accumulation in a dose-dependent manner, confirming its antagonist activity at the cellular level. These findings underscore the utility of the thiazole ring as a core element in the design of high-affinity CRF1 receptor antagonists.
| Compound | Assay | Affinity/Potency | Source |
|---|---|---|---|
| MTIP | ¹²⁵I-sauvagine binding (human CRF1) | Subnanomolar affinity | nih.govnih.gov |
| Thiazolo[4,5-d]pyrimidine (8c) | Binding Affinity (Kᵢ) | 32.1 nM | |
| Thiazolo[4,5-d]pyrimidine (8c) | CRF-induced cAMP accumulation (IC₅₀) | 2.15 µM | |
| Antalarmin | Binding Affinity (Kᵢ) | 1.0 nM | nih.gov |
| R121919 | Binding Affinity (Kᵢ) | Not Specified | nih.gov |
Interactions with Imidazoline (B1206853) Receptors
The direct interaction of this compound with imidazoline receptors has not been extensively documented in publicly available scientific literature. While some complex derivatives containing a 2-aminothiazole (B372263) core have been synthesized with imidazole (B134444) moieties, such as 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, specific binding affinity studies and functional assays related to imidazoline receptors for the parent compound are not detailed. bldpharm.com Therefore, a definitive role or interaction mechanism with these receptors remains to be elucidated through targeted research.
Cellular Pathway Modulation in Disease Models (Cell-Based Assays)
Anti-inflammatory Pathways and Molecular Interactions
Derivatives of 2-aminothiazole are recognized for their anti-inflammatory potential, acting through various molecular pathways. nih.govresearchgate.net Studies on structurally related compounds provide insight into the likely mechanisms. For instance, a series of 2-aminothiazoles linked to 2-methylthiobenzimidazole were assessed for their capacity to inhibit cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes, which are key mediators of inflammation. nih.govmdpi.com
Furthermore, certain 4-arylthiazole acetic acid and 2-aminothiazole derivatives have demonstrated significant anti-inflammatory effects in rat carrageenin edema models. nih.gov Two specific compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, were found to moderately inhibit heat-induced albumin denaturation and strongly suppress the hyperthermic lysis of erythrocytes. nih.gov These compounds also acted as potent inhibitors of the proteolytic enzymes trypsin and chymotrypsin, a characteristic that differed from standard anti-inflammatory drugs. nih.gov This suggests that the anti-inflammatory action of such thiazole derivatives may involve membrane stabilization and enzyme inhibition.
Anticancer Activity against Specific Cell Lines (e.g., IC50 values of compounds)
The 2-aminothiazole scaffold is a key structural component in medicinal chemistry, with many of its derivatives showing potent anticancer activity. nih.gov These compounds have demonstrated selective inhibitory effects in the nanomolar to micromolar range across a variety of human cancer cell lines, including those for leukemia, lung, breast, and colon cancer. nih.gov The mechanism of action for some of these derivatives involves inducing cell cycle arrest. For example, one 2-N-substituted aminothiazole derivative arrested the cell cycle at the G2/M phase in the Leukemia HL-60 cell line. researchgate.net
While specific IC50 values for this compound are not widely reported, research on analogous compounds underscores the potential of this chemical class. The presence of a chloro-substituent is common in active compounds. For example, a novel spiro-acenaphthylene tethered- nih.govnih.govresearchgate.net-thiadiazole demonstrated significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines with IC50 values of 7.01 ± 0.39, 24.3 ± 1.29, and 9.55 ± 0.51 µM, respectively. nih.gov Another series of new pyrazole-based 1,3-thiazoles showed moderate-to-high activity, with one compound having an IC50 value of 8.107 μM against the human hepatocellular carcinoma HepG2 cell line. mdpi.com
Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives
| Compound Type/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Ethyl 2-substituted-aminothiazole-4-carboxylate derivative | Leukemia (RPMI-8226) | 0.08 µM (GI50) | nih.gov |
| 2-N-substituted aminothiazole (Compound 4b) | Leukemia (HL-60) | 1.3 ± 0.29 μM (IC50) | researchgate.net |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | CNS Cancer (SNB-19) | Significant activity (PGI = 65.12) | mdpi.com |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | Lung Cancer (NCI-H460) | Significant activity (PGI = 55.61) | mdpi.com |
| Spiro-acenaphthylene tethered- nih.govnih.govresearchgate.net-thiadiazole (Compound 1) | Renal Cancer (RXF393) | 7.01 ± 0.39 µM (IC50) | nih.gov |
| Spiro-acenaphthylene tethered- nih.govnih.govresearchgate.net-thiadiazole (Compound 1) | Colon Cancer (HT29) | 24.3 ± 1.29 µM (IC50) | nih.gov |
| Spiro-acenaphthylene tethered- nih.govnih.govresearchgate.net-thiadiazole (Compound 1) | Melanoma (LOX IMVI) | 9.55 ± 0.51 µM (IC50) | nih.gov |
Antimicrobial Efficacy Against Specific Microbial Strains (In Vitro)
The 2-aminothiazole nucleus is a cornerstone of many compounds with broad-spectrum antimicrobial activity. nih.govresearchgate.netmdpi.com Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.nettandfonline.com
Studies have demonstrated that functionally substituted 2-aminothiazoles can be more potent than conventional antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against certain bacterial strains. tandfonline.com The antifungal activity of these derivatives has also been shown to surpass that of reference drugs such as ketoconazole (B1673606) and bifonazole. tandfonline.com The presence of a chloro-substituent on the phenyl ring of related thiazole structures has been linked to significant antimicrobial and antifungal inhibition. researchgate.netnanobioletters.com For example, derivatives of [2-amino-4-(4-chlorophenyl) 1,3-thiazole] exhibited notable antifungal activity against Candida albicans and Candida glabrata, along with moderate antibacterial effects on Staphylococcus aureus and Bacillus subtilis. researchgate.net
In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound Class | Microbial Strain | Observed Efficacy | Reference |
|---|---|---|---|
| Functionally substituted 2-aminothiazoles | Enterobacter cloacae | Most sensitive bacterium | tandfonline.com |
| Functionally substituted 2-aminothiazoles | Trichoderma viride | Most sensitive fungus | tandfonline.com |
| [2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivatives | Candida albicans, Candida glabrata | Distinguished antifungal activity | researchgate.net |
| [2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate antibacterial activity | researchgate.net |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus, S. epidermidis | MIC values of 4 to 16 µg/mL | mdpi.com |
| 2-Aroylimino-3-aryl-thiazolidin-4-ones | Pseudomonas fluorescens, Staphylococcus aureus | Potent activity | nih.gov |
| General 2-aminothiazole derivatives | Escherichia coli, Aspergillus niger | Active at 50 and 100µg/ml | researchgate.net |
In Vitro Antioxidant Properties and Radical Scavenging Mechanisms
Aminothiazole derivatives have been investigated for their antioxidant capabilities, demonstrating significant potential to neutralize harmful free radicals. mdpi.comnih.govmdpi.com The antioxidant mechanism is believed to involve multiple pathways, including the scavenging of peroxyl, hydroxyl, and nitric oxide (NO) radicals. nih.gov
Modulation of Protein Aggregation (e.g., α-synuclein, tau)
The aggregation of proteins like tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's. acs.org The 2-aminothiazole scaffold has emerged as a promising framework for developing agents that can modulate this process. While tau protein does not typically aggregate on its own, the process can be initiated by "seeds," which can include certain small molecules. youtube.com
Research has focused on hybrid molecules that fuse a 2-aminothiazole nucleus with other pharmacophores to target tau. One such study developed 2-aminothiazole-flavonoid (TZF) hybrid derivatives and evaluated their interaction with tau protein. nih.gov The findings were significant: two of the synthesized compounds showed a high binding affinity for tau and effectively inhibited its fibrillation. nih.gov These results highlight the potential of using thiazole-based compounds to directly target and dissolve pathogenic protein aggregates. nih.govnih.gov This approach is considered attractive for developing therapies for tau-expressing cancers like glioblastoma, as well as for neurodegenerative disorders. nih.gov There is less specific information available regarding the direct interaction of this compound or its close analogs with α-synuclein aggregation.
Emerging Research Directions and Future Perspectives for 4 Chloro N Ethyl 1,3 Thiazol 2 Amine Research
Rational Design of Next-Generation Thiazole-Based Scaffolds
The 2-aminothiazole (B372263) core is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. mdpi.comnih.gov The future of research on 4-chloro-N-ethyl-1,3-thiazol-2-amine will heavily rely on the rational design of new molecules that build upon its basic structure. This involves making strategic modifications to the thiazole (B1198619) ring and its substituents to enhance desired properties, be it for medicinal, agricultural, or material science applications. bohrium.com
Structure-activity relationship (SAR) studies are central to this effort. By systematically altering the N-ethyl group or the chlorine atom at the 4-position, researchers can probe how these changes affect the molecule's biological activity. nih.gov For instance, replacing the ethyl group with other alkyl or aryl functionalities, or introducing different halogens at the 4-position, could lead to derivatives with improved efficacy or selectivity for a particular biological target. nih.gov The introduction of additional functional groups to the thiazole ring is another avenue for creating next-generation scaffolds with enhanced therapeutic properties. nih.gov
The design process is no longer a matter of trial and error. Computational modeling and in-silico screening now allow chemists to predict the biological activity of virtual compounds before they are synthesized in the lab, saving time and resources. excli.de This synergy between computational and synthetic chemistry is crucial for the development of novel thiazole-based compounds with tailored functionalities.
Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
The methods used to synthesize this compound and its derivatives are also undergoing a technological revolution. Advanced synthetic technologies like flow chemistry and machine learning are set to make the production of these compounds more efficient, safer, and scalable.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch, offers several advantages for thiazole synthesis. It allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purity. This technology is particularly well-suited for handling hazardous reagents and for scaling up production from the lab to an industrial setting.
Machine learning is another powerful tool that is beginning to be applied to chemical synthesis. researchgate.net By analyzing vast datasets of chemical reactions, machine learning algorithms can predict the optimal conditions for a given synthesis, suggest novel synthetic routes, and even control automated synthesis platforms. chemrxiv.org This data-driven approach has the potential to significantly accelerate the discovery and development of new thiazole derivatives. nih.gov For example, machine learning models can be trained to predict the outcomes of various synthetic strategies for 2-aminothiazoles, guiding chemists toward the most promising methods. researchgate.net
Synergistic Integration of Computational and Experimental Methodologies
The future of research on this compound will be characterized by a close and synergistic relationship between computational and experimental approaches. excli.de This integrated strategy allows for a more efficient and targeted exploration of the compound's potential.
The process often begins with in-silico studies, where computational tools are used to design novel derivatives and predict their properties. Molecular docking, for example, can be used to simulate how a molecule like this compound might bind to a specific biological target, such as an enzyme or a receptor. rsc.org This can help to identify promising candidates for further investigation.
These computational predictions are then validated through experimental work in the laboratory. The synthesized compounds are tested to see if they have the predicted biological activity. This iterative cycle of design, synthesis, and testing, guided by both computational and experimental data, is a powerful engine for discovery. It allows researchers to refine their understanding of the structure-activity relationships of thiazole derivatives and to rationally design new compounds with improved properties. excli.de
Role of this compound in Chemical Biology and as Molecular Probes
Beyond its potential as a lead compound for drug discovery, this compound and its derivatives could play a valuable role in chemical biology as molecular probes. These are small molecules that can be used to study and manipulate biological processes.
For example, a fluorescently-labeled version of this compound could be used to visualize the localization of its biological target within a cell. Thiazole-based compounds are known to be intrinsically fluorescent, a property that can be harnessed for such applications. mdpi.com By attaching a reactive group to the molecule, it could also be used to covalently label and identify its binding partners in a complex biological sample.
The development of such molecular probes would provide valuable tools for understanding the fundamental biology that underlies the therapeutic effects of thiazole derivatives. This knowledge, in turn, could inform the design of more effective and selective drugs.
Potential in Materials Science Applications (if further academic studies emerge)
The unique electronic properties of the thiazole ring also open up possibilities for the use of this compound and its derivatives in materials science. researchgate.net Thiazole-containing compounds have been investigated for their potential as organic semiconductors, which are materials that can conduct electricity under certain conditions. researchgate.net
These materials have a wide range of potential applications, including in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.netresearchgate.net The thiazolo[5,4-d]thiazole (B1587360) fused ring system, for instance, is an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap, making it a promising building block for organic electronics. rsc.org
While research in this area is still in its early stages, the development of new synthetic methods for functionalizing the thiazole ring could lead to the creation of novel materials with tailored electronic properties. bohrium.com Ladder-type thiazole-fused S,N-heteroacenes have been synthesized and shown to have interesting effects on molecular arrangement in crystal structures, suggesting potential for p-type semiconducting performance. rsc.org Further studies are needed to explore the full potential of this compound in this exciting field.
Development of Analytical Methods for Detection and Quantification in Research Contexts
As research into this compound and its derivatives expands, the development of robust and sensitive analytical methods for its detection and quantification will become increasingly important. These methods are essential for a wide range of applications, from monitoring the progress of a chemical reaction to measuring the concentration of the compound in biological samples.
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are likely to be the workhorses for analyzing this compound. acs.org For instance, the synthesis of novel 2-aminobenzothiazole (B30445) derivatives was characterized using GC-MS, ¹H-NMR, and ¹³C-NMR. acs.org
However, there may be a need to develop more specialized methods for specific applications. For example, the development of a highly sensitive and selective method for quantifying the compound in biological fluids would be crucial for pharmacokinetic studies. Theoretical analysis of halogenated thiazolo[5,4-d]thiazole derivatives has been conducted, and such computational approaches can aid in the development of analytical methods. researchgate.net The synthesis of halogenated derivatives of thiazolo[5,4-d]thiazole has been achieved through direct electrophilic aromatic substitution, and these studies provide a basis for developing analytical methods for similar halogenated thiazoles. udayton.edu
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-chloro-N-ethyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting thiourea derivatives with α-halo ketones or phenacyl bromides under reflux in ethanol or dichloromethane. For example, sodium acetate is often used as a base to deprotonate intermediates, and reflux durations (e.g., 7–12 hours) are critical for optimal cyclization .
- Key Considerations : Variations in substituents (e.g., chloro vs. methyl groups) on the thiazole ring require tailored stoichiometry. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : X-ray crystallography is the gold standard. Programs like SHELXL refine crystal structures using intensity data, while ORTEP-3 or WinGX visualize bond lengths, angles, and torsional conformations . Complementary techniques include:
- IR spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1620 cm⁻¹, C-Cl at ~690 cm⁻¹) .
- NMR spectroscopy : NMR identifies ethyl group protons (δ ~1.2–1.4 ppm for CH, δ ~3.4–3.6 ppm for CH) and aromatic protons .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for thiazol-2-amine derivatives?
- Methodology :
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) to identify substituent-induced shifts .
- Dynamic NMR studies : Assess temperature-dependent conformational changes (e.g., hindered rotation of the ethyl group) .
- DFT calculations : Predict chemical shifts using Gaussian or ORCA software to validate experimental data .
Q. What strategies optimize the synthesis of this compound for scale-up without compromising bioactivity?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify robust conditions .
- Green chemistry approaches : Replace ethanol with ionic liquids or microwave-assisted synthesis to reduce reaction time .
- Bioactivity retention : Post-synthesis, validate antimicrobial or anticancer activity via in vitro assays (e.g., MIC tests against S. aureus or MTT assays on cancer cell lines) .
Q. How do computational models predict the interaction of this compound with biological targets (e.g., CRF receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to CRF receptors. Focus on hydrophobic interactions between the chloro group and receptor pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .
- Pharmacophore mapping : Identify critical features (e.g., chlorine as a hydrogen bond acceptor) using MOE or Phase .
Data Interpretation and Validation
Q. How should researchers address discrepancies in crystallographic data (e.g., anomalous thermal parameters) for thiazol-2-amine derivatives?
- Methodology :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···Cl contacts) to explain packing anomalies .
- Validation tools : Check CIF files with PLATON or checkCIF for symmetry errors .
Q. What analytical workflows ensure reproducibility in characterizing thiazol-2-amine derivatives?
- Methodology :
- Multi-technique validation : Combine HPLC (purity >95%), HRMS (mass error <2 ppm), and elemental analysis (C/H/N within 0.4% of theoretical) .
- Batch-to-batch consistency : Use statistical tools (e.g., PCA) to compare spectral datasets across syntheses .
Biological Activity and Mechanisms
Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
